2,3-Dibromo-4-fluorobenzonitrile

Description

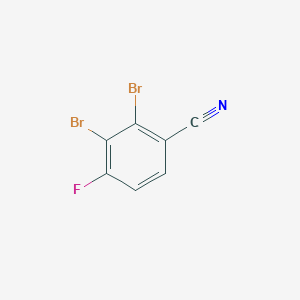

2,3-Dibromo-4-fluorobenzonitrile is a halogenated aromatic compound featuring bromine atoms at the 2- and 3-positions, a fluorine atom at the 4-position, and a nitrile group at the benzonitrile core. Halogenated benzonitriles are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and nucleophilic substitutions .

Properties

IUPAC Name |

2,3-dibromo-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASFVXHBGDPKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-fluorobenzonitrile typically involves the bromination of 2,4-difluorobenzoic acid followed by a reaction with thionyl chloride and sodium cyanide. The resulting product is then brominated using bromine and a catalyst such as iron (III) bromide. This multi-step process requires careful control of reaction conditions and purification steps to obtain high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as described above, with optimizations for large-scale production. The use of ammoxidation procedures has been reported for related compounds, which could potentially be adapted for industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-fluorobenzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of various substituted benzonitriles.

Reduction: Formation of 2,3-dibromo-4-fluoroaniline.

Oxidation: Formation of 2,3-dibromo-4-fluorobenzoic acid.

Scientific Research Applications

2,3-Dibromo-4-fluorobenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicine: Intermediate in the synthesis of drugs, particularly those involving halogenated aromatic compounds.

Industry: Used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-fluorobenzonitrile involves its reactivity due to the presence of halogen atoms and the nitrile group. The bromine atoms can participate in substitution reactions, while the nitrile group can undergo reduction or hydrolysis. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

a. 1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9)

- Molecular Formula : C₆H₂Br₂F₂

- Molecular Weight : 271.89 g/mol

- Key Features :

- Safety : Requires stringent handling due to skin/eye irritation risks and inhalation hazards .

b. 4-Ethoxy-2,3-Difluorobenzonitrile (CAS 126162-96-7)

- Molecular Formula: C₉H₇F₂NO

- Molecular Weight : 183.16 g/mol

- Key Features :

c. 2,3-Dibromo-4-fluorobenzonitrile (Hypothetical Comparison)

- Hypothetical Molecular Formula : C₇H₂Br₂FN

- Estimated Molecular Weight : ~276.91 g/mol (calculated from atomic masses).

- Key Features :

- Bromine atoms likely increase molecular stability and steric hindrance compared to fluorine/ethoxy analogs.

- Nitrile group enables participation in cyanation reactions or metal-catalyzed couplings.

Physicochemical and Reactivity Differences

Key Observations :

- The nitrile group in this compound may enhance electrophilicity, favoring nucleophilic aromatic substitution over purely halogenated analogs .

Biological Activity

2,3-Dibromo-4-fluorobenzonitrile is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its applications in drug discovery.

- Chemical Formula : C7H3Br2FN

- Molecular Weight : 232.91 g/mol

- CAS Number : 89920074

The presence of bromine and fluorine atoms significantly influences the compound's reactivity and biological interactions. The compound is generally synthesized through halogenation reactions involving benzonitrile derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies revealed that this compound inhibits the proliferation of cancer cell lines, such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways. Notably:

- Aldose reductase : This enzyme is implicated in diabetic complications. The inhibition of aldose reductase by this compound suggests potential therapeutic applications in managing diabetes-related conditions.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, demonstrating significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Anticancer Activity

In a comparative study on various compounds, this compound showed a higher cytotoxic effect on MCF-7 cells compared to other halogenated benzonitriles.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Control (DMSO) | >100 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.